Pro-Tyr-Tyr
Description
Structure
3D Structure
Properties
CAS No. |
179119-65-4 |
|---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O6/c27-16-7-3-14(4-8-16)12-19(25-21(29)18-2-1-11-24-18)22(30)26-20(23(31)32)13-15-5-9-17(28)10-6-15/h3-10,18-20,24,27-28H,1-2,11-13H2,(H,25,29)(H,26,30)(H,31,32)/t18-,19-,20-/m0/s1 |
InChI Key |
QDDJNKWPTJHROJ-UFYCRDLUSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Molecular Interactions and Receptor Binding Mechanisms
Ligand-Receptor Interaction Dynamics
The interaction between a ligand like Pro-Tyr-Tyr and its receptor is a dynamic process characterized by specific binding kinetics and conformational adjustments of both molecules. These dynamics are crucial for initiating the downstream signaling cascades that lead to a physiological response.
Kinetics of Peptide-Receptor Binding (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the real-time kinetics of biomolecular interactions. ox.ac.uknicoyalife.com It measures the association (k_on) and dissociation (k_off) rate constants of a ligand binding to its receptor, from which the equilibrium dissociation constant (K_d) can be calculated, a measure of binding affinity. ox.ac.ukacs.org In a typical SPR experiment, one of the binding partners, often the receptor, is immobilized on a sensor chip, and the other partner, the analyte, flows over the surface. nicoyalife.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal. ox.ac.uk
While specific SPR data for the direct interaction of the tripeptide this compound is not extensively detailed in the provided search results, the principles of this technique are broadly applicable. For instance, SPR has been used to analyze the binding of various peptides to their receptors, including phosphotyrosine-containing peptides to SH2 domains and neurotensin (B549771) (a 13-amino acid peptide) to its receptor. ox.ac.ukacs.org These studies demonstrate that SPR can provide detailed kinetic and thermodynamic information about peptide-receptor interactions. acs.org The sensitivity of SPR allows for the detection of binding events for analytes of varying sizes, from small molecules to whole cells. ox.ac.uk
The binding kinetics of peptides can be influenced by various factors, including the specific amino acid sequence and environmental conditions like humidity. aip.org For example, studies on other peptides have shown that even single amino acid substitutions can significantly alter binding affinities, primarily by affecting the dissociation rate. nih.gov
Conformational Changes Induced Upon Binding
The binding of a peptide ligand to its receptor is often accompanied by conformational changes in both molecules, a concept known as "induced fit". nih.govtandfonline.com These structural rearrangements are critical for receptor activation and subsequent signal transduction. oup.com
Studies on other peptide-receptor systems have provided insights into these conformational dynamics. For example, the binding of neurotensin (NT) to its receptor involves the NT peptide adopting an elongated backbone conformation. pnas.org The analysis of side-chain conformational changes upon protein-protein association reveals that residues like tyrosine can undergo significant adjustments. nih.govresearchgate.net In many cases, the conformational changes are driven by the need to optimize hydrophobic and electrostatic interactions within the binding pocket. researchgate.net The flexibility of both the ligand and the receptor is a key determinant of binding affinity and specificity. acs.org
Molecular Docking and Binding Site Prediction
Computational methods such as molecular docking and binding site prediction are invaluable tools for elucidating the interactions between peptides like this compound and their target receptors at an atomic level. researchgate.netpsu.edu
Computational Docking Algorithms for Ligand-Target Complexes
Molecular docking algorithms are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. psu.edunih.govajgreenchem.com These algorithms explore the conformational space of the ligand within the receptor's binding site and use scoring functions to rank the potential binding poses. ajgreenchem.comresearchgate.net
Several docking programs, such as AutoDock, GRAMM, FTDOCK, and DOT, have been successfully used to study peptide-protein interactions. psu.edunih.govmdpi.com These tools can handle the flexibility of the peptide ligand, which is crucial for accurately predicting its binding mode. acs.org For instance, molecular docking has been employed to investigate the interaction of various peptides, including those containing proline and tyrosine residues, with their respective targets. researchgate.netnih.gov The results of these simulations can provide detailed information about the binding energy and the types of interactions involved, such as hydrogen bonds and van der Waals forces. nih.gov
The accuracy of docking predictions can be influenced by factors like the size and flexibility of the ligand. acs.orgpsu.edu For larger and more flexible peptides, the computational challenge of exploring all possible conformations increases. psu.edu
Identification of Key Residues in Binding Pockets
Molecular docking and other computational approaches, often complemented by experimental techniques like site-directed mutagenesis, are instrumental in identifying the key amino acid residues within the receptor's binding pocket that are critical for ligand recognition and binding. researchgate.netpnas.org
The binding pockets of receptors that recognize peptides containing aromatic residues like tyrosine are often lined with hydrophobic and aromatic amino acids. fu-berlin.deoup.com These residues can form favorable van der Waals and π-stacking interactions with the ligand. For example, studies on various protein domains have shown that tryptophan and tyrosine residues are frequently found in binding pockets and play a crucial role in interacting with proline-rich sequences. fu-berlin.deoup.com
In the context of this compound, it is expected that the tyrosine residues of the peptide would interact with hydrophobic and aromatic residues in the receptor's binding pocket. The proline residue can confer a specific rigid conformation to the peptide backbone, which is also important for recognition. Computational analyses can predict which residues in the binding pocket form hydrogen bonds, salt bridges, or hydrophobic contacts with the this compound peptide, thus guiding further experimental validation. researchgate.net
Specific Binding Targets and Competitive Binding Studies
Identifying the specific biological targets of this compound and understanding its binding in a competitive environment are crucial for elucidating its physiological function.
Competitive binding assays are used to determine the binding affinity and selectivity of a ligand for its receptor by measuring its ability to displace a known labeled ligand. scispace.comresearchgate.net In these assays, a constant concentration of a radiolabeled or fluorescently labeled ligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (the competitor). scispace.comacs.org The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value, which can be used to calculate the inhibition constant (Ki). researchgate.net
While specific competitive binding data for this compound is not explicitly detailed in the provided search results, studies on related peptides provide a framework for how such investigations would be conducted. For example, competitive binding assays have been used to characterize the binding of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) to mu-opioid receptors and various neurotensin analogs to the neurotensin receptor. acs.orgnih.gov These studies reveal the relative affinities of different peptides for their receptors and can help to identify the receptor subtypes to which they bind. scispace.comnih.gov
The specific binding targets for this compound are likely to be receptors that recognize short peptide sequences containing aromatic and proline residues. Potential targets could include certain G protein-coupled receptors (GPCRs) or other proteins involved in cell signaling. tandfonline.comoup.com Identifying these targets is a key area for future research and could be achieved through techniques like affinity chromatography followed by mass spectrometry, or by screening this compound against a panel of known receptors.
Tyrosinase Binding and Inhibition Kinetics
While direct kinetic studies on this compound are not extensively documented, research on the closely related tripeptide, Tyr-Tyr-Pro (YYP), provides significant insights into potential tyrosinase inhibition. Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin (B1238610) biosynthesis.
Detailed research on YYP, a peptide isolated from the gelatin hydrolysate of Atrina pectinata mantle, has demonstrated its inhibitory effect on tyrosinase. mdpi.comnih.gov Kinetic analysis revealed that YYP acts as a reversible, mixed-type inhibitor. mdpi.comnih.gov This type of inhibition indicates that the peptide can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The half-maximal inhibitory concentration (IC50) for YYP was determined to be 1.764 ± 0.025 mM. mdpi.comnih.gov Molecular docking studies suggest that the primary force driving the interaction between YYP and tyrosinase is hydrogen bonding. mdpi.com
In a different context, the cyclic dipeptide Cyclo(l-Pro-l-Tyr), isolated from the skin commensal bacterium Corynebacterium tuberculostearicum, also exhibits tyrosinase inhibitory activity. nih.gov Docking simulations showed that Cyclo(l-Pro-l-Tyr) binds to the substrate-binding site of mushroom tyrosinase, acting as a competitive inhibitor by obstructing the substrate pocket. nih.gov This competitive mechanism contrasts with the mixed-type inhibition observed for the linear Tyr-Tyr-Pro peptide. mdpi.comnih.gov
| Compound | IC50 Value (mM) | Inhibition Mechanism | Source |
| Tyr-Tyr-Pro (YYP) | 1.764 ± 0.025 | Mixed-type | mdpi.comnih.gov |
| Phe-Pro-Tyr (FPY) | 1.11 ± 0.05 | Competitive | researchgate.net |
H+ATPase Binding and Modulation
Direct evidence for the interaction of the linear this compound tripeptide with H+ATPase is not available; however, compelling research on the cyclic dipeptide Cyclo(Pro-Tyr) demonstrates a potent modulatory effect on this enzyme. nih.govscilit.com Studies have identified Cyclo(Pro-Tyr), a metabolite from Bacillus velezensis, as a powerful inhibitor of the plasma membrane [H+]ATPase Pma1 in fungi. nih.govscilit.comcsic.es
The mechanism of action involves the disruption of the plasma membrane's integrity and function. Cyclo(Pro-Tyr) has been shown to interfere with plasma membrane polarization, increase membrane fluidity, and induce oxidative stress. nih.govscilit.com These effects are believed to be triggered by the destabilization of membrane microdomains that contain the Pma1 ATPase. nih.govscilit.com By targeting these specific domains, the peptide compromises the enzyme's function, leading to conserved cellular damage in eukaryotic organisms like fungi and nematodes. nih.govscilit.com In response to this stress, fungal cells initiate a transcriptomic and metabolomic response aimed at mitigating the membrane damage, primarily involving lipid metabolism and the detoxification of reactive oxygen species. nih.gov
Interaction with Receptor Tyrosine Kinases (RTKs)
There is no direct evidence of the tripeptide this compound binding to Receptor Tyrosine Kinases (RTKs). However, the fundamental mechanism of RTK signaling offers a potential framework for such an interaction. RTKs are cell surface receptors that, upon binding an extracellular ligand, activate their intrinsic intracellular kinase activity. google.com This activation leads to the autophosphorylation of specific tyrosine residues within the receptor's cytosolic domain. google.com
These newly formed phospho-tyrosine (p-Tyr) motifs serve as high-affinity docking sites for a variety of intracellular signaling proteins that contain Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains. google.com Therefore, for a peptide like this compound to interact with this system, it would likely need to be part of a larger polypeptide chain (such as a receptor's tail) where its tyrosine residues could be phosphorylated by the kinase. The resulting p-Tyr residues would then mediate the binding of downstream effector proteins.
Furthermore, studies on the physical properties of peptides containing the Xaa-Pro-Tyr sequence in unfolded proteins have shown a notable local interaction between the aromatic ring of tyrosine and the side-chain of proline, particularly when the Xaa-Pro peptide bond is in the cis conformation. nih.gov This inherent conformational tendency could influence how such a sequence presents itself for phosphorylation or subsequent protein-protein interactions within a larger protein structure. nih.gov
STAT Binding to Phospho-Tyrosine Motifs on Receptors
The interaction between this compound and Signal Transducer and Activator of Transcription (STAT) proteins is not directly documented. The established mechanism of STAT activation is indirect and depends on the phosphorylation of tyrosine residues on receptor tails. STAT proteins are latent cytoplasmic transcription factors that are crucial for signaling from cytokine and growth factor receptors. frontiersin.org
The activation cascade begins when a ligand binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs) or the intrinsic kinase activity of an RTK. frontiersin.org These kinases then phosphorylate tyrosine residues on the receptor's cytoplasmic domain. STAT proteins, via their SH2 domains, recognize and bind to these specific phospho-tyrosine motifs on the receptor. frontiersin.org This recruitment brings the STAT protein into proximity with the activated kinase, which then phosphorylates a critical tyrosine residue on the STAT protein itself. This phosphorylation triggers the dimerization of STAT proteins, their translocation to the nucleus, and the subsequent activation of target gene transcription.
A this compound sequence could only participate in this process if it were embedded within the appropriate sequence context of a receptor's intracellular domain. Upon phosphorylation of one or both of its tyrosine residues by an activated kinase, it could theoretically create a docking site for the SH2 domain of a STAT protein, thus initiating the downstream signaling cascade.
TRH Receptor Interactions
Currently, there is no research demonstrating a direct interaction between the tripeptide this compound and the thyrotropin-releasing hormone (TRH) receptor. The endogenous ligand for this receptor is the tripeptide pyroGlu-His-Pro-NH2. guidetopharmacology.org However, studies on TRH analogs show that peptides containing proline and tyrosine can interact with this receptor class. A synthetic pentapeptide analog, Glp-Asn-Pro-D-Tyr-D-TrpNH2, was found to selectively bind to native central TRH receptors in the rat brain cortex with high affinity. nih.gov This indicates that the TRH receptor can accommodate peptides that include a Pro-Tyr sequence.
Interestingly, the binding pocket of the TRH receptor itself contains critical tyrosine residues that are important for ligand binding. guidetopharmacology.org A model of the mouse TRH-R1 receptor shows that Tyr106 in transmembrane helix-3 and Tyr282 in transmembrane helix-6 are key positions for binding the TRH ligand. guidetopharmacology.orgacs.org
In a different biological context, the peptide Tyr-Pro-Tyr has been identified as an inhibitor of the carbohydrate-binding protein Concanavalin A, with a measured binding affinity (Ki) of 144.38 µM. nih.gov While this is not the TRH receptor, it confirms that the Tyr-Pro-Tyr sequence can form specific and measurable interactions with protein binding sites. nih.gov
| Compound | Target Receptor/Protein | Binding Affinity (Ki) | Source |
| Tyr-Pro-Tyr | Concanavalin A | 144.38 µM | nih.gov |
Biological Activities and Associated Signaling Pathways
The tripeptide Pro-Tyr-Tyr (PYY), a sequence found in various natural sources, has been the subject of research for its diverse biological activities. These activities range from modulating cellular processes integral to the immune system to inhibiting enzymes involved in metabolic pathways. The following sections detail the observed effects of this compound and related peptides in various experimental models.
Immunomodulatory Effects
Peptides derived from food proteins, such as milk caseins, are recognized for their potential to influence the immune system. ruminantia.itcore.ac.uk this compound, also known as casoxin (B10318) B, is a peptide fragment corresponding to sequence 58-61 of bovine κ-casein (Tyr-Pro-Tyr-Tyr). core.ac.uknih.gov While the broader class of milk-derived peptides has been associated with immunomodulatory activities, the specific mechanism for casoxins is suggested to be related to their interaction with opiate receptors. ruminantia.itcambridge.org
In the context of immune checkpoint regulation, which is crucial for T cell homeostasis, peptide sequences play a significant role. For instance, a segment within the CTLA-4 protein, Met-Tyr-Pro-Pro-Pro-Tyr-Tyr, is critical for its interaction with B7-2, a key regulatory step in T cell activation. mdpi.com While not identical, the presence of a this compound motif in this region highlights the importance of such sequences in immune signaling. mdpi.com Research on other peptide inhibitors has shown that they can exert immunomodulatory effects in vitro, such as increasing lymphocyte proliferation and the expression of activation markers, suggesting potential for modulating immune responses. mdpi.com
Antifungal and Nematocidal Activities
The this compound sequence has been identified within larger protein structures that exhibit activity against fungi and nematodes.
Antifungal Activity: A tripeptide carrier with the sequence this compound has been noted for its antifungal activity. google.com
Nematocidal Activity: Novel toxins with activity against nematodes have been identified from Bacillus thuringiensis (B.t.). google.com The amino acid sequences of these toxins, which are effective against nematodes like Caenorhabditis elegans and Panagrellus redivivus, have been shown to contain the this compound motif. google.comgoogle.com Further research has identified pesticidal toxins from B.t. isolates, approximately 43-47 kDa in size, that also contain this sequence and show activity against various pests. google.com.pg
| Activity | Source Organism/Molecule | Target Organism/Pest | Observed Effect | Reference |
| Antifungal | Synthetic Tripeptide | Not Specified | Antifungal activity | google.com |
| Nematicidal | Bacillus thuringiensis Toxin | Caenorhabditis elegans, Pratylenchus spp., Panagrellus redivivus | Nematicidal activity | google.com |
| Pesticidal | Bacillus thuringiensis Toxin (43-47 kDa) | Coleopteran pests | Pesticidal activity | google.com.pg |
Tyrosinase Inhibitory Activity and Melanin (B1238610) Biosynthesis Pathways
This compound has been investigated for its role in pathways related to melanin production, primarily through its interaction with the enzyme tyrosinase.
Melanin synthesis can be initiated by the oxidation of precursors like tyrosine, a process catalyzed by tyrosinase. google.com Research into dipeptide-derived melanins has shown that a mixture of Pro-Tyr/Tyr can be used to produce melanin. google.com While not all dipeptide-derived melanins showed superior activity, the production of improved activity was found to be selective. google.com Furthermore, peptides containing Pro-Tyr have been identified as potent inhibitors of tyrosinase. researchgate.netresearchgate.net Specifically, the peptide Pro-Tyr showed significant inhibitory effects on melanin synthesis and cellular tyrosinase activity in B16F10 melanoma cells without exhibiting cytotoxicity. researchgate.net
| Peptide/Mixture | Activity | Model System | Key Finding | Reference |
| Pro-Tyr/Tyr (2:1) | Melanin Production | In vitro synthesis | Used as a substrate for tyrosinase to produce melanin. | google.com |
| Pro-Tyr | Tyrosinase Inhibition | B16F10 melanoma cells | Inhibited melanin synthesis and cellular tyrosinase activity. | researchgate.net |
| Pro-Tyr | Tyrosinase Inhibition | Not Specified | Identified as a potent tyrosinase inhibitor. | researchgate.net |
Anti-neoplastic Activity (in vitro models)
The this compound sequence, particularly within larger cyclic peptides, has demonstrated potential anti-cancer effects in laboratory settings.
Cyclolinopeptides (LOs), which are cyclic peptides from flaxseed, have been shown to induce apoptosis in certain cancer cell lines. researchgate.netresearchgate.net One such cyclic nonapeptide, [Tyr⁸,⁹]32, has the structure NαC-(Leu-Ile-Ile-Leu-Val-Pro-Pro-Tyr-Tyr). researchgate.netresearchgate.net Studies on these compounds have demonstrated anti-proliferative and apoptotic effects in various cancer types, including breast cancer. researchgate.net The mechanism of action for these cyclic peptides is multifaceted, involving the modulation of multiple signaling pathways, such as the inhibition of protein kinases and the regulation of proteins related to apoptosis. researchgate.netresearchgate.net
Antibacterial Activity
While direct evidence for the antibacterial activity of the isolated this compound tripeptide is limited, related peptides and their precursors show such properties. Caseicidin, a peptide released from casein, exhibits antimicrobial activity against bacteria like Staphylococcus spp. and Bacillus subtilis. nih.gov Furthermore, the modification of related peptide structures has been shown to influence antibacterial effects. For instance, moving the Proline residue in the sequence Tyr-Tyr-Pro-His resulted in varied antibacterial activity against strains like E. coli and S. aureus. researchgate.net
Signaling Pathway Interventions
The biological activities of this compound and related peptides are underpinned by their interaction with specific cellular signaling pathways.
Opioid Receptor Interaction: As an opioid antagonist, casoxin B (which contains the Tyr-Pro-Tyr-Tyr sequence) is believed to exert its immunomodulatory effects through binding or interacting with opiate receptors. ruminantia.itcambridge.org This interaction can suppress the activity of opioid agonists like enkephalins. core.ac.uk
Cancer-Related Pathways: In the context of anti-neoplastic activity, cyclic peptides containing the Pro-Pro-Tyr-Tyr sequence modulate multiple signaling pathways. researchgate.netresearchgate.net This includes the inhibition of protein kinases and the regulation of apoptosis-related proteins, leading to the induction of apoptosis in cancer cells. researchgate.netresearchgate.net Furthermore, signal transduction pathway inhibitors, which can include peptide structures, are known to block chemical processes that lead to cell proliferation and differentiation, such as those involving receptor tyrosine kinases. google.com
Melanin Synthesis Pathway: The inhibitory effect on melanin production is directly linked to the tyrosinase enzyme pathway. google.com Peptides like Pro-Tyr act as inhibitors of tyrosinase, which catalyzes the oxidation of tyrosine, a critical step in melanogenesis. google.comresearchgate.net
AMPK Signaling Pathway: While not directly this compound, the related dipeptide Tyr-Pro has been shown to act as an agonist for the adiponectin receptor 1 (AdipoR1). nih.govresearchgate.net This interaction activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn promotes the translocation of glucose transporter 4 (Glut4), suggesting a role in glucose uptake regulation. nih.govresearchgate.net
Glucose Uptake and Insulin (B600854) Signaling Pathway Modulation (e.g., AdipoR1, AMPK, IRS-1)
The dipeptide Tyr-Pro, a constituent of the this compound sequence, has been identified as a novel natural agonist of the adiponectin receptor 1 (AdipoR1). acs.orgacs.org Studies have shown that Tyr-Pro promotes glucose uptake in skeletal muscle cells. acs.orgacs.org In spontaneously diabetic Torii (SDT) rats, oral administration of Tyr-Pro was found to improve glucose intolerance. researcher.life This effect is associated with the activation of the AdipoR1-mediated signaling cascade. researcher.life
Activation of AdipoR1 leads to the stimulation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. acs.orgacs.org In the skeletal muscle of Tyr-Pro-administered SDT rats, a significant increase in the levels of AdipoR1 and phosphorylated AMPK (p-AMPK) was observed. acs.org
The insulin signaling pathway is crucial for glucose metabolism, and its impairment is a hallmark of type 2 diabetes. Insulin receptor substrate-1 (IRS-1) is a key protein in this pathway. Phosphorylation of IRS-1 at tyrosine residues (p-IRS-1(Tyr)) upregulates the pathway, while phosphorylation at serine residues (p-IRS-1(Ser)) downregulates it. acs.org Research indicates that Tyr-Pro administration inhibits the phosphorylation of IRS-1 at serine residues, thereby improving the impaired insulin signaling pathway. acs.orgresearcher.life This suggests that the activation of AMPK by Tyr-Pro may contribute to the suppression of the negative regulatory phosphorylation of IRS-1.
Table 1: Effects of Tyr-Pro on Glucose Metabolism Markers in SDT Rats
| Marker | Effect of Tyr-Pro Administration | Signaling Pathway Implication |
| Glucose Intolerance | Improved | Overall enhancement of glucose disposal |
| AdipoR1 Expression | Significantly Increased | Activation of adiponectin signaling |
| p-AMPK/AMPK Ratio | Substantially Increased | Activation of cellular energy sensor |
| p-IRS-1(Ser) | Significantly Inhibited | Improvement of insulin signaling |
This table summarizes the observed effects of the dipeptide Tyr-Pro, a component of this compound, on key markers of glucose metabolism and insulin signaling in an animal model of diabetes.
MAP Kinase Signaling Cascades (e.g., JNK, ERK, p38) and Thr-Pro-Tyr Motif Phosphorylation
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The three major groups of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. reactome.org
The activation of JNKs is a critical step in the cellular response to various stresses, such as cytokines, UV irradiation, and growth factor deprivation. nih.govnih.gov This activation requires the dual phosphorylation of threonine (Thr) and tyrosine (Tyr) residues within a conserved Thr-Pro-Tyr (TPY) motif located in the activation loop of the kinase. nih.govnih.govscienceopen.com The presence of the "Pro-Tyr" sequence within the this compound tripeptide is noteworthy in this context, as this TPY motif is the specific site of phosphorylation for JNK activation. reactome.orgbiologists.com The kinases responsible for this phosphorylation are MAPK kinases (MAPKKs), specifically MEK4 and MEK7. nih.gov
Once activated, JNKs can translocate to the nucleus and phosphorylate various transcription factors, including c-Jun, which leads to changes in gene expression. nih.gov While ERK1/2 are typically activated by growth factors, JNK and p38 kinases are more responsive to stress stimuli. nih.gov The distinct tripeptide motifs for phosphorylation in each MAPK group (Thr-Glu-Tyr for ERK, Thr-Gly-Tyr for p38, and Thr-Pro-Tyr for JNK) ensure signaling specificity. reactome.org
In the context of fungal response to the cyclic dipeptide cyclo(Pro-Tyr), transcriptomic analysis revealed the induction of MAPK signaling pathways. nih.govbiorxiv.org
Interferon Alpha Signaling and Tyrosine Phosphorylation Dynamics
Interferons (IFNs) are cytokines with potent antiviral and immunomodulatory activities. nih.gov Type I IFN (IFN-α/β) signaling is initiated by the binding of IFN to its receptor, which leads to the activation of the receptor-associated Janus kinases (JAKs), namely Jak1 and Tyrosine kinase 2 (Tyk2). nih.govfrontiersin.orgfrontiersin.org This activation involves the autophosphorylation of these kinases on specific tyrosine residues. frontiersin.org
Activated Jak1 and Tyk2 then mediate the tyrosine phosphorylation of other proteins involved in the signaling cascade, including the IFN receptor subunits and Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.gov The study of the phosphotyrosine (pTyr) proteome in response to IFN-α has revealed induced phosphorylation on several key signaling proteins. nih.gov
Tyrosine phosphorylation is a critical post-translational modification in IFN signaling. nih.gov The IFN-inducible, double-stranded RNA-activated protein kinase (PKR) is also a substrate for activated Jaks and undergoes tyrosine phosphorylation in response to IFNs. nih.gov This phosphorylation of PKR provides a link between IFN signaling and the regulation of protein synthesis. nih.gov The general importance of tyrosine phosphorylation in this pathway underscores the potential for peptides containing tyrosine, such as this compound, to interact with or modulate these signaling events.
TRH Signaling Pathway Investigations
Thyrotropin-releasing hormone (TRH), with the sequence pGlu-His-Pro-NH2, is a hypothalamic hormone that regulates the synthesis and secretion of thyroid-stimulating hormone (TSH). oup.com TRH exerts its effects through G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2. numberanalytics.commdpi.com The binding of TRH to its receptor initiates a cascade of intracellular signaling events, including the activation of protein kinase C (PKC) and MAPKs. numberanalytics.comresearchgate.net
Research into TRH analogs has provided insights into the structural requirements for receptor binding and signaling. nih.gov For instance, the analog Glp–Asn–Pro–D-Tyr–D-TrpNH2 has been shown to bind to central TRH receptors in the brain but not to pituitary TRH receptors, highlighting the potential for tissue-specific effects. nih.gov The investigation of various TRH analogs, including those containing Pro and Tyr residues, is crucial for understanding the intricacies of TRH signaling pathways. researchgate.netnih.gov
Aβ Signaling Pathway in Neurological Models
In the context of Alzheimer's disease models, the dipeptide Tyr-Pro has been shown to improve cognitive deficits. researchgate.net The accumulation of amyloid-β (Aβ) is a key pathological feature of Alzheimer's disease. Studies have shown that Aβ can interact with various signaling pathways. For example, fibrillar Aβ can stimulate protein-tyrosine phosphorylation in microglial and monocytic cells. jneurosci.org
Research suggests that Tyr-Pro may exert its beneficial effects by modulating Aβ-related pathology. In a mouse model, oral administration of Tyr-Pro led to lower Aβ accumulation in the hippocampus and cortex. researchgate.net This was associated with decreased expression of β-secretase (BACE1), an enzyme involved in Aβ production, and a significant increase in the expression of insulin-degrading enzyme (IDE), which is involved in Aβ clearance. researchgate.net
Furthermore, the dipeptide Tyr-Trp, which shares a tyrosine residue with this compound, has been found to ameliorate memory deficits in a mouse model of Alzheimer's disease. nih.gov DNA microarray analysis indicated that Tyr-Trp administration suppressed the upregulation of genes in the chemokine signaling pathway that were induced by Aβ treatment. nih.gov
Antioxidant Properties and Mechanisms
Peptides containing aromatic amino acids like tyrosine and tryptophan, as well as proline, often exhibit antioxidant properties. mdpi.comresearchgate.net The antioxidant activity of such peptides is attributed to their ability to scavenge free radicals and chelate metal ions. The presence of proline in a peptide sequence can interrupt the secondary structure, potentially increasing the accessibility of other amino acid residues to act as antioxidants. mdpi.com
The dipeptide Pro-Tyr has been evaluated for its antioxidant activity in cellular models. sciopen.com Studies have shown that Pro-Tyr can reduce the generation of reactive oxygen species (ROS) induced by oxidative stress. sciopen.com Molecular docking studies suggest that peptides like Pro-Tyr can interact with free radicals such as the ABTS radical cation, primarily through the formation of hydrogen bonds and hydrophobic interactions. sciopen.com
Table 2: Antioxidant Activity of Pro-Tyr and Related Peptides
| Peptide | Assay | Observed Activity |
| Pro-Tyr | DPPH radical scavenging | Moderate scavenging ability |
| Pro-Tyr | Total antioxidant capacity | Good total antioxidant capacity |
| Pro-Tyr | Cellular ROS reduction | Significant reduction in AAPH-induced ROS |
| Tyr-containing tripeptides | ABTS radical scavenging | Higher activity compared to His-containing peptides |
This table summarizes the antioxidant properties of Pro-Tyr and other tyrosine-containing peptides as determined by various in vitro and cellular assays.
Angiotensin-Converting Enzyme (ACE) Inhibition and Related Pathways
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which plays a crucial role in the regulation of blood pressure. Inhibition of ACE is a major therapeutic strategy for the management of hypertension. Certain peptides derived from food sources have been found to possess ACE-inhibitory activity.
The tripeptide this compound has been identified as an ACE-inhibitory peptide derived from the peptic hydrolysates of goat's milk casein. animbiosci.org The presence of proline and aromatic amino acids such as tyrosine at the C-terminus of a peptide is often associated with potent ACE-inhibitory activity. mdpi.com
Another similar tripeptide, Tyr-Pro-Lys, isolated from broccoli, has also been shown to have ACE-inhibitory properties. middlebury.edu The structural features of these peptides, particularly the combination of proline and tyrosine, appear to be important for their interaction with the active site of ACE.
Computational and Theoretical Methodologies in Pro Tyr Tyr Research
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have emerged as a powerful technique to explore the conformational landscape and dynamics of peptides like Pro-Tyr-Tyr in a solvated environment, mimicking physiological conditions. These simulations solve Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, providing a trajectory of the system's evolution over time.
Conformational Stability and Sampling in Explicit Solvent Systems
MD simulations in explicit solvent systems are crucial for understanding the conformational stability of this compound. The presence of explicit water molecules is essential for accurately modeling the hydrophobic and hydrophilic interactions that govern peptide structure. Research on peptides containing proline and tyrosine residues has shown that the interplay between the rigid pyrrolidine (B122466) ring of proline and the aromatic side chain of tyrosine significantly influences the accessible conformations. researchgate.netpsu.edu
Simulations of dipeptides and larger peptides reveal that interactions between aromatic residues and the peptide backbone, as well as with each other, play a significant role in stabilizing specific conformations. psu.edunih.gov For this compound, MD simulations would allow for the detailed analysis of intramolecular hydrogen bonds, salt bridges, and the hydrophobic packing of the two tyrosine rings, all of which contribute to its conformational stability. The analysis of the root mean square deviation (RMSD) of the peptide backbone over the simulation time provides a measure of its structural stability, with lower, stable RMSD values indicating a well-defined conformation. mdpi.com
| Interaction Type | Involving Residues/Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Backbone-Backbone, Backbone-Side Chain, Side Chain-Side Chain | Maintains secondary structure elements and stabilizes turns. |
| Hydrophobic Interactions | Tyrosine-Tyrosine, Proline-Tyrosine | Drives the packing of aromatic rings, contributing to a compact structure. |
| van der Waals Interactions | All atoms | Contribute to the overall stability and packing efficiency. |
| Solvent Interactions | Peptide surface and water molecules | Mediates hydrophobic collapse and the formation of solvent-exposed and buried regions. |
Folding Simulations and Kinetic Mechanisms of Peptide Folding
MD simulations are instrumental in unraveling the kinetic mechanisms of peptide folding. By initiating simulations from an unfolded or extended conformation, it is possible to observe the spontaneous folding of the peptide into its native structure. These simulations can reveal the sequence of events during folding, including the formation of secondary structure elements and the collapse of the hydrophobic core.
Studies on peptides with sequences containing Pro-Tyr motifs have suggested a multi-stage folding mechanism. nih.gov Initially, electrostatic interactions guide the peptide chain towards a collapsed, near-native structure. This is followed by the rearrangement of backbone torsional angles, often initiated by the intrinsic tendency of the proline residue to form a turn. The final step involves the packing of hydrophobic residues against each other. nih.gov For this compound, this would involve the stacking of the two tyrosine rings. The presence of off-pathway intermediates, which can act as kinetic traps, has also been observed in peptide folding simulations, highlighting the complexity of the folding landscape. nih.govplos.org
Quantum Chemical Calculations (Ab Initio and DFT Methods)
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, provide a more fundamental understanding of the electronic structure, geometry, and vibrational properties of this compound. These methods solve the Schrödinger equation for the peptide, yielding detailed information about its electronic distribution and energy.
Geometry Optimization and Energy Calculations
Geometry optimization using quantum chemical methods is employed to find the lowest energy (most stable) conformation of the this compound peptide. nih.govrowansci.com For the related dipeptide, Pro-Tyr, conformational analysis using molecular mechanics followed by DFT calculations has identified multiple stable conformations. researchgate.net The relative energies of these conformers are calculated to determine the global minimum energy structure. These calculations are crucial for understanding the intrinsic conformational preferences of the peptide in the absence of solvent effects. The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise description of the peptide's three-dimensional structure. researchgate.net
| Parameter | Description | Typical Method |
|---|---|---|
| Relative Energy (kcal/mol) | Energy of a conformer relative to the global minimum. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Dihedral Angles (degrees) | Torsion angles (φ, ψ, ω, χ) defining the backbone and side-chain conformations. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | Distances between bonded atoms. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Bond Angles (degrees) | Angles between three consecutive atoms. | DFT (e.g., B3LYP/6-31G(d,p)) |
Vibrational Mode Analysis and Total Energy Distributions
Vibrational analysis based on quantum chemical calculations allows for the prediction of the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to validate the computed structure. Furthermore, a Total Energy Distribution (TED) analysis can be performed to assign the calculated vibrational modes to specific atomic motions within the peptide, such as the stretching of a particular bond or the bending of an angle. researchgate.net
For the Pro-Tyr dipeptide, TED analysis has been used to assign the vibrational modes of its global minimum conformation. researchgate.net This detailed assignment provides a deeper understanding of the peptide's dynamics and how different parts of the molecule are coupled. For this compound, such an analysis would be invaluable for interpreting its vibrational spectra and understanding the influence of the additional tyrosine residue on its vibrational properties.
Free Energy Calculations for Conformational Equilibria and Binding Affinities
Free energy calculations are a cornerstone of computational chemistry, providing a quantitative measure of the stability of different conformational states and the strength of intermolecular interactions.
For this compound, free energy calculations can be used to determine the relative populations of different conformers at equilibrium. Methods like umbrella sampling and metadynamics can be employed to construct the potential of mean force (PMF) along specific reaction coordinates, such as dihedral angles or the distance between the two tyrosine rings. The PMF provides the free energy profile of conformational changes, revealing the energy barriers between different states. nih.gov
Furthermore, these methods are crucial for predicting the binding affinity of this compound to target proteins or receptors. By calculating the free energy change upon binding (ΔG_bind), it is possible to estimate the dissociation constant (Kd) and predict whether the interaction is favorable. semanticscholar.orgbiorxiv.org Techniques like alchemical free energy perturbation (FEP) and thermodynamic integration (TI) are powerful tools for this purpose. These calculations are computationally demanding but provide invaluable information for understanding the molecular basis of recognition and for the rational design of peptide-based inhibitors or therapeutics. biorxiv.org
| Method | Application for this compound | Key Output |
|---|---|---|
| Umbrella Sampling/Metadynamics | Studying conformational equilibria. | Potential of Mean Force (PMF), free energy barriers. |
| Free Energy Perturbation (FEP) | Calculating relative binding affinities of this compound analogs. | ΔΔG_bind |
| Thermodynamic Integration (TI) | Calculating absolute binding free energy. | ΔG_bind |
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of this compound, molecular docking has been instrumental in identifying potential protein targets and elucidating the molecular basis of its interactions.
Virtual screening, often employed in conjunction with molecular docking, allows for the rapid assessment of large libraries of compounds to identify those that are most likely to bind to a target protein. While direct virtual screening studies for this compound are not extensively documented, related research on peptides containing Pro and Tyr residues provides valuable insights. For instance, studies have used molecular docking to screen for tyrosinase inhibitory peptides, identifying sequences like Phe-Pro-Tyr (FPY) from walnut meal hydrolysates. nih.govrsc.org These studies highlight the importance of hydrophobic interactions and hydrogen bonds in the binding of such peptides to their targets. nih.govrsc.org
A common application of molecular docking for peptides like this compound is to predict their binding affinity and mode of interaction with specific enzymes or receptors. For example, research on other Tyr- and Pro-containing peptides has shown their potential to interact with key residues in the active sites of enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). researchgate.netjst.go.jpucd.ie Docking studies have revealed that the presence of aromatic residues like Tyrosine and the structural constraint imposed by Proline are often crucial for effective binding. jst.go.jpmdpi.com In a study on the antioxidant peptide PYPYEPYEPYPY, molecular docking was used to explore its interaction with DPP-IV, showing that the binding was primarily driven by van der Waals forces and hydrogen bonds. jst.go.jp
The following table summarizes findings from molecular docking studies on peptides containing Proline and Tyrosine, which can be extrapolated to understand the potential interactions of this compound.
| Peptide/System | Target Protein | Key Findings |
| Phe-Pro-Tyr (FPY) | Tyrosinase | Competitive and reversible inhibition; binding stabilized by hydrophobic interactions and hydrogen bonds. nih.govrsc.org |
| Pro-Tyr | MKX | Predicted to bind to the MKX protein, potentially affecting its interaction with SIN3A/HDAC1. nih.gov |
| Tyr-Pro-Tyr | DPP-IV | Demonstrated competitive inhibition of DPP-IV. ucd.ie |
| Peptides with Pro, Tyr | ACE | Favorable C-terminal amino acids for ACE inhibition include Pro, Phe, Trp, and Tyr. researchgate.net |
| Antioxidant Peptides | Keap1 | Cyclic peptides containing Pro and Tyr, such as Cyclo(Pro-Asp-Tyr), showed strong binding affinity to Keap1, suggesting a potential antioxidant mechanism. mdpi.com |
These examples underscore the power of molecular docking and virtual screening in generating hypotheses about the biological targets and mechanisms of action for peptides like this compound.
Bioinformatics and Database Analysis for Peptide Structure-Function Relationships
Bioinformatics and the analysis of peptide databases are essential for understanding the relationship between the sequence of a peptide like this compound and its biological function. ontosight.ai These resources provide a wealth of information on known bioactive peptides, their structures, and their activities, which can be leveraged to predict the potential functions of novel sequences. ontosight.ai
Quantitative Structure-Activity Relationship (QSAR) is a prominent bioinformatics approach used to correlate the chemical structure of a series of compounds with their biological activity. uestc.edu.cnnih.gov For peptides, QSAR models are built by describing the amino acid sequence using various physicochemical descriptors and then using statistical methods to find a mathematical relationship with a measured biological activity. uestc.edu.cnnih.gov
Several QSAR studies have highlighted the importance of Proline and Tyrosine residues in the bioactivity of peptides. For instance, a QSAR study on antioxidant tripeptides found that the presence of Tyr at the C-terminus was favorable for antioxidant activity. nih.govacs.org Another study on ACE inhibitory peptides identified Pro and Tyr as preferred amino acids at the N-terminus for optimal activity. acs.orgresearchgate.net These findings suggest that the this compound sequence may possess both antioxidant and ACE inhibitory properties.
Peptide databases, such as the Antimicrobial Peptide Database (APD), serve as valuable repositories of information. nih.gov While not specific to this compound, these databases allow for the statistical analysis of amino acid composition in peptides with known functions. nih.gov Analysis of such databases reveals that amino acids like Proline and Tyrosine are frequently found in bioactive peptides, including those with antioxidant, antihypertensive, and antidiabetic activities. mdpi.com The presence of Tyrosine, an aromatic amino acid, is often linked to antioxidant capacity due to its ability to donate a hydrogen atom. jst.go.jpmdpi.com Proline's unique cyclic structure can induce specific secondary structures in peptides, which may be crucial for their interaction with biological targets. mdpi.com
Bioinformatics tools can also be used to predict the secondary structure of peptides. The presence of Proline in a peptide sequence can disrupt alpha-helical structures and favor the formation of turns. The secondary structure of this compound, influenced by the proline residue, likely plays a significant role in its biological activity.
The following table summarizes key insights from bioinformatics and database analyses relevant to this compound:
| Methodology | Key Findings Related to Pro and Tyr |
| QSAR (Antioxidant Peptides) | Tyr at the C-terminus is favorable for antioxidant activity. nih.govacs.org |
| QSAR (ACE Inhibitory Peptides) | Pro and Tyr are preferred at the N-terminus. acs.orgresearchgate.net |
| Peptide Database Analysis | Pro and Tyr are frequently found in bioactive peptides with various functions. mdpi.comoup.com |
| Structural Analysis | Proline can induce turns and specific secondary structures, which can be critical for bioactivity. mdpi.com |
These bioinformatics approaches provide a powerful framework for predicting the biological potential of this compound based on its amino acid composition and sequence.
Adaptive Sampling Algorithms for Enhanced Conformational Space Exploration
Understanding the three-dimensional structure and dynamics of a peptide is crucial for comprehending its function. However, peptides are often highly flexible, adopting a multitude of conformations in solution. soton.ac.uk Standard molecular dynamics (MD) simulations can struggle to adequately sample this vast conformational space within accessible timescales. researchgate.netnih.gov Adaptive sampling algorithms are advanced computational methods designed to overcome this limitation by intelligently guiding the simulation to explore new conformations more efficiently. portlandpress.combiorxiv.org
These algorithms work by iteratively learning about the free energy landscape of the molecule and then applying a bias to discourage the simulation from revisiting already explored regions. portlandpress.com This allows for a more comprehensive exploration of the conformational space, including the identification of rare but potentially important conformations. biorxiv.org
Several types of adaptive sampling methods exist, including:
Adaptive Umbrella Sampling: This method applies a series of "umbrella" potentials to different regions of a chosen reaction coordinate (e.g., a dihedral angle or the distance between two atoms) to ensure uniform sampling along that coordinate. aip.orgrutgers.edu The potentials are adaptively updated based on the sampling history. aip.org
Metadynamics: In this approach, a history-dependent bias potential is added to the system's Hamiltonian, which is a function of a few selected collective variables. aip.org This bias potential effectively "fills in" the free energy wells, pushing the simulation to explore new regions.
Adaptive Biasing Force (ABF): The ABF method estimates the average force acting along a chosen reaction coordinate and applies an opposing bias to cancel it out, leading to uniform sampling along that coordinate. researchgate.net
The conformational dynamics of this compound are likely complex, involving interactions between the two aromatic tyrosine rings and the constrained proline residue. Solid-state NMR and molecular dynamics simulations of Pro-Tyr motifs in spider silk have revealed strong ring stacking interactions. acs.orgnih.gov Adaptive sampling algorithms would be invaluable for fully characterizing the ensemble of conformations adopted by this compound in solution and for understanding the interplay of these interactions.
The following table outlines some adaptive sampling algorithms and their potential applications in studying this compound:
| Algorithm | Principle | Potential Application for this compound |
| Adaptive Umbrella Sampling | Applies and updates umbrella potentials to ensure uniform sampling along reaction coordinates. aip.orgrutgers.edu | Characterizing the free energy landscape of the Tyr-Tyr side-chain orientations. |
| Metadynamics | Adds a history-dependent bias potential to explore new conformational states. aip.org | Identifying stable and metastable conformations of the entire tripeptide. |
| Adaptive Biasing Force (ABF) | Applies a biasing force to overcome free energy barriers along a reaction coordinate. researchgate.net | Thoroughly sampling the backbone dihedral angles and side-chain rotamers. |
The application of these sophisticated computational methods holds great promise for providing a detailed, atomic-level understanding of the structure, dynamics, and ultimately, the function of the this compound tripeptide.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Pro-Tyr-Tyr Based Peptides with Enhanced Bioactivity
A primary objective in the field is the rational design and synthesis of novel peptides based on the this compound scaffold that exhibit improved biological activity, stability, and selectivity. The inherent limitations of native peptides, such as susceptibility to enzymatic degradation, often curtail their therapeutic efficacy. acs.orgresearchgate.net Consequently, researchers are exploring various chemical modifications to overcome these challenges.
Strategies to enhance bioactivity include the incorporation of unnatural or D-amino acids. researchgate.netfrontiersin.org The substitution with D-amino acids, for instance, can confer resistance to proteases, thereby prolonging the peptide's half-life in biological systems. researchgate.net Another approach involves the modification of the peptide backbone, such as the introduction of reduced amide bonds, which can increase flexibility and stability. frontiersin.org
Furthermore, the addition of functional groups or the cyclization of the peptide structure are being investigated to improve receptor binding affinity and selectivity. researchgate.netpreprints.org For example, N-terminal acetylation and the inclusion of residues like tert-leucine have been shown to be beneficial for enzymatic stability in similar peptide analogs. acs.org The systematic alteration of amino acid residues, a technique known as an "alanine scan," and the substitution with other amino acids like tyrosine can also reveal key residues for biological activity and lead to more potent analogs. preprints.org These modifications aim to create a new generation of this compound-based therapeutics with superior pharmacological profiles.
Elucidation of Undiscovered Signaling Pathways and Molecular Targets
While some signaling pathways involving this compound and its analogs have been identified, a comprehensive understanding of their molecular mechanisms remains a critical area for future research. The dipeptide Tyr-Pro, a component of this compound, has been shown to act as an agonist for the adiponectin receptor 1 (AdipoR1), subsequently activating the AMPK signaling pathway. acs.orgresearchgate.net This interaction leads to downstream effects such as the inhibition of IRS-1(Ser) phosphorylation, which is implicated in improving insulin (B600854) signaling. acs.org
However, the full spectrum of signaling cascades initiated by this compound is likely more complex. The Thr-Pro-Tyr motif is a known phosphorylation site for c-Jun N-terminal kinases (JNKs), which are key components of the MAP kinase signaling pathway involved in cellular responses to stress, proliferation, and apoptosis. nih.govinnatedb.combiologists.com Future studies should investigate whether this compound or its phosphorylated form can directly modulate JNK activity or other MAP kinase pathways.
Identifying novel molecular targets is paramount. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down interacting proteins from cell lysates. Furthermore, investigating the peptide's role in modulating the activity of various enzymes, ion channels, and receptors will provide a more complete picture of its biological function. Uncovering these undiscovered pathways and targets will not only enhance our fundamental understanding of this compound's mechanism of action but also open up new avenues for therapeutic intervention.
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of the biological effects of this compound, future research must integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This systems biology approach can reveal the intricate network of molecular interactions that are perturbed by the peptide and provide a comprehensive view of its physiological impact. mdpi.com
For instance, transcriptomic analysis can identify genes whose expression is altered in response to this compound treatment, while proteomics can reveal changes in protein levels and post-translational modifications. mdpi.comspringermedizin.decore.ac.uk Metabolomic studies can uncover shifts in the cellular metabolic profile, providing insights into the functional consequences of the observed genomic and proteomic changes. mdpi.comspringermedizin.deresearchgate.net
By integrating these datasets, researchers can construct detailed models of the biological networks influenced by this compound. nih.gov This approach can help to identify key hubs and pathways that are critical for the peptide's bioactivity and may reveal previously unknown functions. For example, combining these data could elucidate how this compound influences complex processes like cellular metabolism, immune responses, and neuro-hormonal signaling. mdpi.comnih.gov The challenges in integrating these large and complex datasets will require sophisticated bioinformatics tools and analytical strategies. mdpi.com
Advanced Computational Modeling for Predictive Design
Advanced computational modeling and in silico techniques are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based peptides. ucd.iefarmaciajournal.comnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction between peptide analogs and their target receptors, providing valuable insights for rational drug design. ucd.iemdpi.com These computational approaches allow for the high-throughput virtual screening of large libraries of modified peptides, enabling the identification of promising candidates for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can establish mathematical relationships between the structural features of peptides and their biological activities. sci-hub.stresearchgate.net By analyzing the physicochemical properties of a series of analogs, QSAR can identify the key structural determinants of bioactivity and guide the design of more potent compounds. researchgate.net
Furthermore, molecular dynamics simulations can provide a dynamic view of the peptide-receptor interactions, revealing conformational changes and the stability of the complex over time. researchgate.net These computational methods, when used in conjunction with experimental data, can significantly reduce the time and resources required for the development of novel therapeutic peptides with enhanced properties. farmaciajournal.com
Exploration of this compound in Emerging Biological Contexts
The known biological activities of this compound and its constituent dipeptides suggest that its therapeutic potential may extend to a variety of emerging biological contexts. For example, peptides containing the Tyr-Pro motif have been investigated for their neuroprotective and cognitive-enhancing effects, suggesting a potential role in neurodegenerative diseases. The ability of some of these peptides to cross the blood-brain barrier further supports this line of inquiry.
The immunomodulatory properties of related peptides also open up possibilities for treating autoimmune and inflammatory diseases. preprints.orgmdpi.com Research into analogs of cyclolinopeptide A, which contains a Pro-Pro-Phe-Phe sequence, has shown that substitutions with tyrosine can enhance immunosuppressive activity. preprints.orgmdpi.com
Additionally, the antioxidant properties attributed to peptides containing tyrosine and proline residues suggest a role in combating oxidative stress-related conditions. mdpi.comfrontiersin.orgnih.gov The presence of hydrophobic and aromatic amino acids in a peptide sequence is believed to contribute to its radical-scavenging abilities. mdpi.comfrontiersin.org Future research should explore the efficacy of this compound and its analogs in animal models of these and other diseases, paving the way for novel therapeutic applications. The peptide's involvement in plant defense mechanisms also hints at potential applications in agriculture. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
